![molecular formula C14H16N2O4 B115041 [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate CAS No. 152100-45-3](/img/structure/B115041.png)
[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Overview
Description
“[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate” is a chemical compound .
Molecular Structure Analysis
The molecular formula of this compound is C14H16N2O4 . The IUPAC name is [(2 S )-1- (4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate . The InChI is InChI=1S/C14H16N2O4/c1-2-14 (17)20-10-13-4-3-9-15 (13)11-5-7-12 (8-6-11)16 (18)19/h2,5-8,13H,1,3-4,9-10H2/t13-/m0/s1 . The Canonical SMILES is C=CC (=O)OCC1CCCN1C2=CC=C (C=C2) [N+] (=O) [O-] .Physical And Chemical Properties Analysis
The molecular weight of this compound is 276.29 g/mol . It has a XLogP3-AA value of 2.9 , indicating its lipophilicity. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 5 rotatable bonds . The exact mass is 276.11100700 g/mol and the monoisotopic mass is 276.11100700 g/mol . The topological polar surface area is 75.4 Ų , and it has 20 heavy atoms .Scientific Research Applications
Versatile Scaffold for Drug Discovery
The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Bioactive Molecules Development
Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been reported . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Antibacterial Activity
The compound’s antibacterial activity can be influenced by the N’-substituents. For instance, antibacterial activity increased in the order: N’-Et < N’-H < N’-Pr < N’-Ph, whereas with the 4’-phenyl substituents, the activity increased in the order: 4’-PhH .
Antiviral Activity
Indole derivatives, which share a similar structure with the compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also shown anti-inflammatory activity . This suggests that “[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate” could potentially be used in the development of anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have demonstrated anticancer activity . This indicates that “[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate” could potentially be used in the development of anticancer drugs.
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its influence on biological activity have been discussed .
Result of Action
The pyrrolidine ring and its derivatives have been reported to have bioactive properties .
Action Environment
Factors such as microsolvation, electronic distribution, and the structure of the reactive centers have been reported to participate in the departure of the leaving groups in the aminolysis of similar compounds .
properties
IUPAC Name |
[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-14(17)20-10-13-4-3-9-15(13)11-5-7-12(8-6-11)16(18)19/h2,5-8,13H,1,3-4,9-10H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVPUFHAWIINEQ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)OC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584269 | |
Record name | [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152100-45-3 | |
Record name | [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(S)-(-)-1-(4-Nitrophenyl)-2-pyrrolidinemethyl]acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.